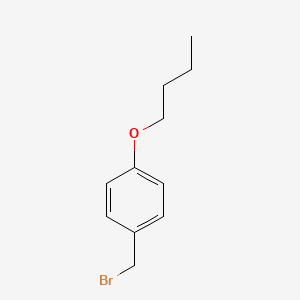

4-n-butoxybenzyl bromide

描述

Contextual Significance of Benzyl (B1604629) Halide Derivatives in Organic Synthesis

Benzyl halide derivatives are a class of organic compounds that possess a halogen atom attached to the methylene (B1212753) group of a benzyl substituent. wikipedia.org They are important reagents and intermediates in organic synthesis. thermofisher.com Their significance is rooted in the reactivity of the benzylic position, which allows for a wide range of chemical transformations. wikipedia.org

These derivatives are frequently used as electrophiles in nucleophilic substitution reactions. nih.gov For example, they react with alcohols in the presence of a base to form benzyl ethers, a common strategy for protecting hydroxyl groups during multi-step syntheses. wikipedia.org They also undergo reactions with electron-rich aromatic compounds in the presence of H₃PO₃ to form diarylmethanes. rsc.org

Modern synthetic methods have expanded the utility of benzyl halides beyond classical reactivity. Super electron donors can reduce benzyl halides to form the corresponding benzylic carbanions under mild conditions, which can then be added to aldehydes. acs.org Additionally, benzyl bromides can participate in homologation reactions, where a diazo compound is formally inserted into the C(sp²)–C(sp³) bond, catalyzed by a simple Lewis acid. nih.gov This creates products with benzylic quaternary centers that are amenable to further chemical changes. nih.gov These transformations highlight the versatility of benzyl halides in constructing complex carbon skeletons. nih.govacs.org

Research Trajectories for 4-n-Butoxybenzyl Bromide and Related Analogs

The research involving this compound and its analogs often explores how the substituent on the aromatic ring influences the compound's reactivity and suitability for specific applications. The butoxy group in this compound is an electron-donating group, which affects the reactivity of the benzylic bromide.

One key application is its reaction with hydrazine (B178648) to form (4-butoxyphenyl)methylhydrazine. This reaction, an alkylation of hydrazine, demonstrates its utility as an alkylating agent for nitrogen nucleophiles.

A comparison with structurally similar analogs, particularly 4-methoxybenzyl bromide, provides insight into its chemical behavior. The 4-methoxybenzyl group is a widely used protecting group for carboxylic acids in organic synthesis. nih.gov The solvolysis of 4-methoxybenzyl bromide has been studied to understand the role of the solvent in the reaction mechanism, indicating significant nucleophilic participation from the solvent. rsc.org The electron-donating methoxy (B1213986) group enhances the reactivity of the aromatic ring and facilitates reactions like nucleophilic substitution. cymitquimica.com While 4-methoxybenzyl chloride is more commonly used for forming protecting esters due to the greater instability of the bromide version, 4-methoxybenzyl bromide is still utilized in certain syntheses, such as the protection of cephalosporins. nih.gov

Other substituted benzyl bromides are also important in research. For example, 3-fluoro-4-methoxybenzyl bromide serves as a building block in synthetic chemistry. fluorochem.co.uk The synthesis of N-benzyl-1,10-phenanthrolinium salts, which have shown potential as antiplasmodial agents, has been accomplished using substituted benzyl bromides like 4-ethoxy-3-methoxybenzyl bromide. ui.ac.id In the field of medicinal chemistry, substituted benzyl bromides are converted into their corresponding phosphonium (B103445) salts, which are then used in Wittig reactions to synthesize analogs of natural products with potential anticancer properties. mdpi.com

Table 2: Comparison of this compound and a Key Analog This interactive table compares the properties and primary research applications of this compound and its close analog, 4-methoxybenzyl bromide.

| Compound | Structure | Molecular Formula | Key Research Applications | Reference |

| This compound | CCOCCC1=CC=C(CBr)C=C1 | C₁₁H₁₅BrO | Intermediate for antirhinovirus agents and antibiotic derivatives. lookchem.com Precursor for hydrazine derivatives. | lookchem.com |

| 4-Methoxybenzyl bromide | COC1=CC=C(CBr)C=C1 | C₈H₉BrO | Reactant for synthesizing diarylpyrazoles (COX-2 inhibitors). lookchem.com Used to introduce the PMB protecting group for carboxylic acids. nih.gov | nih.govlookchem.com |

Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-4-butoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFZQEDEJPQJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509795 | |

| Record name | 1-(Bromomethyl)-4-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-74-5 | |

| Record name | 1-(Bromomethyl)-4-butoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 4 N Butoxybenzyl Bromide and Its Analogs

Nucleophilic Substitution Reactions (S_N1 and S_N2 Pathways)

Benzyl (B1604629) halides such as 4-n-butoxybenzyl bromide occupy a unique position in nucleophilic substitution reactions, as they are capable of reacting via both S_N1 and S_N2 mechanisms. byjus.com The primary nature of the benzylic carbon favors the S_N2 pathway, which involves a backside attack by a nucleophile in a single, concerted step. byjus.comgacariyalur.ac.in However, the benzyl group can stabilize the formation of a carbocation intermediate through resonance, a key feature of the S_N1 pathway. byjus.com The S_N1 mechanism is a two-step process involving the initial, rate-determining formation of a carbocation, followed by a rapid attack by the nucleophile. libretexts.org Consequently, the operative mechanism for a given reaction depends on a delicate balance of factors including the electronic nature of substituents on the aromatic ring, the solvent, and the strength of the nucleophile. libretexts.org

For benzyl bromide analogs, the presence of an electron-donating group like 4-n-butoxy enhances the stability of the potential benzylic carbocation, making the S_N1 pathway more favorable compared to unsubstituted benzyl bromide, particularly in polar, ion-stabilizing solvents. rsc.org Conversely, in the presence of strong nucleophiles or in less polar solvents, the S_N2 mechanism can dominate.

Influence of Electronic Substituent Effects on Reactivity

Electronic effects exerted by substituents on the benzene (B151609) ring play a critical role in determining both the rate and mechanism of nucleophilic substitution reactions of benzyl halides. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the stability of the transition states for both S_N1 and S_N2 pathways.

The 4-n-butoxy group is a moderately strong electron-donating group due to the resonance effect of the oxygen atom's lone pairs. This donation of electron density to the aromatic ring stabilizes the transition state leading to the benzylic carbocation in an S_N1 reaction, thus accelerating the rate of ionization. dur.ac.uk Studies on the solvolysis of p-methoxybenzyl bromide, a close analog, show that it reacts via a mechanism involving carbocation intermediates. rsc.org In contrast, electron-withdrawing groups destabilize the carbocation and tend to favor or enforce an S_N2 mechanism.

The relationship between substituent electronic properties and reaction rates often results in a curved Hammett plot for the solvolysis of a series of substituted benzyl halides. koreascience.kr This curvature signifies a shift in the reaction mechanism from S_N2 for electron-withdrawing substituents to S_N1 for electron-donating substituents. koreascience.kr The reactivity of ambident nucleophiles, such as the nitrite (B80452) ion, with substituted benzyl bromides also showcases this electronic influence; the proportion of O-alkylation versus N-alkylation changes with the substituent, reflecting changes in the hardness/softness and charge distribution of the transition state. annualreviews.org For instance, in the reaction with silver nitrite, the percentage of the nitro compound formed decreases for EDG-substituted benzyl bromides (like p-methoxy) compared to EWG-substituted ones (like p-nitro), indicating a greater degree of carbocation character in the transition state for the electron-rich systems. annualreviews.org

| Substituent (X-C₆H₄CH₂Br) | Electronic Effect | Favored Pathway (in polar protic solvents) | Relative Rate Trend | Supporting Observations |

|---|---|---|---|---|

| -OCH₃, -O(CH₂)₃CH₃ | Strongly Electron-Donating | S_N1 | Fastest | Stabilizes carbocation intermediate significantly. rsc.orgdur.ac.uk |

| -CH₃ | Electron-Donating | S_N1/Borderline | Fast | Increased rate compared to unsubstituted. koreascience.kr |

| -H | Neutral | Borderline S_N1/S_N2 | Reference | Mechanism is highly sensitive to conditions. koreascience.kr |

| -Br, -Cl | Weakly Electron-Withdrawing | S_N2/Borderline | Slow | Destabilizes carbocation, favoring concerted pathway. koreascience.kr |

| -NO₂ | Strongly Electron-Withdrawing | S_N2 | Slowest | Strongly disfavors carbocation formation. annualreviews.org |

Solvation Effects on Reaction Kinetics and Mechanisms

The choice of solvent has a profound impact on the kinetics and mechanism of nucleophilic substitution reactions. spcmc.ac.in Solvents influence the stability of reactants, transition states, and intermediates.

Polar protic solvents, such as water and alcohols, are particularly effective at promoting the S_N1 pathway. libretexts.org They possess large dipole moments and the ability to form hydrogen bonds, which allows them to solvate and stabilize both the carbocation intermediate and the leaving group anion. libretexts.orgquora.com This solvation lowers the energy of the transition state for ionization, thereby increasing the reaction rate. spcmc.ac.in For example, the hydrolysis of benzyl chloride shifts from a mixed S_N1/S_N2 mechanism in 50% aqueous acetone (B3395972) to a predominantly S_N1 mechanism in pure water, a more polar solvent. spcmc.ac.in

In contrast, polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), favor the S_N2 mechanism. quora.com While they can solvate cations, they are less effective at solvating anions (the nucleophile). This leaves the nucleophile relatively "bare" and more reactive, facilitating the bimolecular attack characteristic of the S_N2 pathway. quora.com

The solvolysis of substituted benzyl halides in liquid ammonia (B1221849) provides a striking example of solvent control. While these reactions in water show a large rate dependence on substituents (indicative of an S_N1 mechanism), the rates in liquid ammonia are nearly independent of the substituent. researchgate.net This points to a concerted S_N2 mechanism where there is little to no charge buildup on the benzylic carbon in the transition state. researchgate.net

| Solvent Type | Example Solvents | Effect on S_N1 Pathway | Effect on S_N2 Pathway | Reasoning |

|---|---|---|---|---|

| Polar Protic | Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH) | Strongly Favored / Accelerated | Disfavored / Slowed | Stabilizes carbocation intermediate and leaving group through H-bonding and high dielectric constant. spcmc.ac.inlibretexts.org |

| Polar Aprotic | Acetone (CH₃COCH₃), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Disfavored / Slowed | Favored / Accelerated | Solvates cation but leaves nucleophile less solvated and more reactive. quora.com |

| Nonpolar | Hexane, Benzene, Diethyl ether | Strongly Disfavored | Strongly Disfavored | Poorly solvates charged intermediates and transition states, leading to very slow reaction rates. gacariyalur.ac.in |

Reactivity Towards Various Nucleophiles

The reactivity of this compound is defined by its reactions with a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The strength and nature of the nucleophile can influence the reaction pathway. Strong nucleophiles tend to favor the S_N2 mechanism, whereas the rate of an S_N1 reaction is independent of the nucleophile's concentration or strength. byjus.comlibretexts.org

Common nucleophilic substitution reactions involving benzyl halides include:

Oxygen Nucleophiles: Reaction with hydroxide (B78521) ions (OH⁻) or alkoxides (RO⁻) yields benzyl alcohols or ethers, respectively. savemyexams.com Solvolysis in water or alcohols also produces these products. spcmc.ac.in

Nitrogen Nucleophiles: Ammonia (NH₃) can be used to form primary amines, while substituted amines yield more complex amine products. savemyexams.comresearchgate.net Azide (N₃⁻) is an effective nucleophile for introducing the azido (B1232118) group, which is a precursor to amines. nih.gov

Carbon Nucleophiles: Cyanide ions (CN⁻) are used to form nitriles, extending the carbon chain by one atom. savemyexams.com Organometallic reagents and enolates also serve as carbon nucleophiles. A notable example is the Lewis acid-catalyzed reaction of 4-methoxybenzyl bromide with diazo compounds to form a new C-C bond. nih.gov

Phosphorus Nucleophiles: Triphenylphosphine (PPh₃) reacts with benzyl bromides to form phosphonium (B103445) salts, which are key intermediates in the Wittig reaction. cymitquimica.com

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react readily with benzyl halides to form thioethers. annualreviews.org

| Nucleophile Class | Specific Nucleophile | Typical Product | Reference |

|---|---|---|---|

| Oxygen | Hydroxide (OH⁻), Water (H₂O) | Alcohol | savemyexams.com |

| Nitrogen | Ammonia (NH₃), Amines (RNH₂) | Amine | savemyexams.comresearchgate.net |

| Nitrogen | Azide (N₃⁻) | Azide | nih.gov |

| Carbon | Cyanide (CN⁻) | Nitrile | savemyexams.comnih.gov |

| Carbon | Ethyl 2-diazobutanoate | Homologated ester | nih.gov |

| Phosphorus | Triphenylphosphine (PPh₃) | Phosphonium salt | cymitquimica.com |

| Sulfur | Thiophenoxide (PhS⁻) | Thioether | annualreviews.org |

Radical-Mediated Transformations

Beyond ionic pathways, benzyl halides can engage in reactions involving radical intermediates. These transformations offer alternative methods for functionalization, often under mild conditions.

Atom Transfer Radical Addition (ATRA) Reactions

Atom Transfer Radical Addition (ATRA) is a powerful method for forming C-C and C-X (where X is a halogen) bonds simultaneously across an olefin. nih.gov The process is typically initiated by a catalyst that generates a radical from an organic halide. This radical then adds to an alkene, and the resulting radical intermediate abstracts a halogen atom from another molecule of the starting halide to propagate the chain, or from a catalyst in a non-chain process. mdpi.com

Benzyl bromides are suitable substrates for ATRA reactions. For instance, vitamin B12 has been shown to be an effective catalyst for the ATRA of benzyl bromide to various olefins, including n-butyl acrylate. acs.orgresearchgate.net Other catalytic systems, often involving photoredox catalysts in combination with transition metals like copper or manganese, have also been developed for the ATRA of alkyl bromides to a wide range of alkenes. nih.govmdpi.comrsc.org These methods are characterized by their high functional group tolerance. nih.gov

| Olefin Substrate | Radical Precursor | Catalyst System | Product | Reference |

|---|---|---|---|---|

| n-Butyl acrylate | Benzyl bromide | Vitamin B₁₂ / Reductant | Butyl 2-bromo-3-phenylpropanoate | acs.orgresearchgate.net |

| Styrene | Benzyl bromide | Vitamin B₁₂ / Reductant | (1-Bromo-3-phenylpropyl)benzene | acs.orgresearchgate.net |

| 1-Octene | Benzyl bromide | Vitamin B₁₂ / Reductant | (1-Bromo-3-phenylpropyl)octane | acs.orgresearchgate.net |

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgresearchgate.net In these reactions, an organic halide (electrophile) is coupled with an organometallic reagent (nucleophile). wikipedia.org Benzyl halides, including this compound, can serve as the electrophilic partner in these transformations.

While the coupling of sp²-hybridized halides (aryl/vinyl halides) is most common, the use of sp³-hybridized halides like benzyl bromides is also well-established. nih.gov Reactions such as the Suzuki-Miyaura (using organoboranes), Negishi (organozincs), and Kumada (Grignards) couplings can utilize benzyl halides. wikipedia.orgnih.gov The electron-rich nature of this compound can facilitate the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.

Furthermore, specialized coupling reactions have been developed for benzyl halides. A Lewis acid-catalyzed homologation reaction between electron-rich benzyl bromides (like 4-methoxybenzyl bromide) and diazo derivatives achieves a formal insertion into the C(sp²)-C(sp³) bond, showcasing a unique method of C-C bond formation. nih.gov Another strategy is cross-electrophile coupling, where two different electrophiles, such as an aryl halide and an alkyl bromide, are coupled in the presence of a reducing agent and a catalyst, avoiding the pre-formation of sensitive organometallic nucleophiles. acs.org

| Reaction Name | Nucleophilic Partner | Catalyst (Typical) | General Transformation | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | Palladium (e.g., Pd(PPh₃)₄) | Ar-CH₂-Br + R-B(OH)₂ → Ar-CH₂-R | researchgate.netnih.gov |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Palladium or Nickel | Ar-CH₂-Br + R-ZnX → Ar-CH₂-R | nih.gov |

| Cross-Electrophile Coupling | Second Electrophile (R'-X) + Reductant (e.g., Mn, Zn) | Nickel or Cobalt | Ar-CH₂-Br + R'-Br → Ar-CH₂-R' | acs.org |

| Diazo Homologation | Diazo Compound (R₂CN₂) | Lewis Acid (e.g., SnBr₄) | Ar-CH₂-Br + R₂CN₂ → Ar-CH(R)-C(R)Br | nih.gov |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the stability and low toxicity of the boronic acid reagents. fishersci.esmdpi.com

In the context of benzylic bromides like this compound, the Suzuki-Miyaura coupling provides a direct method for introducing aryl or vinyl substituents at the benzylic position. Research has demonstrated the successful coupling of various benzylic bromides with arylboronic acids. For instance, a procedure using Pd(OAc)₂, JohnPhos as the ligand, and potassium carbonate as the base in DMF under microwave conditions has been developed for coupling benzylic bromides. nih.gov Generally, electron-donating groups on the boronic acid, such as a methoxy (B1213986) group, lead to higher yields, while electron-withdrawing groups result in lower yields. nih.gov The reactivity order for the halide partner is typically R-I > R-Br > R-OTf >> R-Cl. fishersci.es

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction begins with the oxidative addition of the benzylic bromide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium complex. wikipedia.org The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org The stereochemistry of the reaction proceeds with inversion at the benzylic halide center. wikipedia.org

The choice of solvent and base is crucial for the reaction's success. Common solvents include toluene (B28343), THF, and DMF, while bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. wikipedia.org The ability to perform the reaction in aqueous or biphasic conditions is a significant advantage, enhancing its green profile. libretexts.orgfishersci.es

A study on the Suzuki-Miyaura coupling of brominated amino acids with arylboronic acids utilized a nano-assembly catalyst at 37°C, achieving a 98% conversion, highlighting the reaction's applicability under mild, biocompatible conditions. mdpi.com

Table 1: Conditions for Benzylic Suzuki-Miyaura Cross-Coupling Reactions nih.gov

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | JohnPhos |

| Base | K₂CO₃ |

| Solvent | DMF |

| Method | Microwave irradiation |

Copper-Catalyzed Dicarbonylation and Monocarbonylation Reactions

Copper-catalyzed carbonylation reactions represent a powerful tool for introducing carbonyl groups into organic molecules. While specific studies focusing solely on the dicarbonylation and monocarbonylation of this compound are not extensively detailed in the provided search results, the general principles of copper-catalyzed reactions of alkyl and benzyl bromides offer significant insight.

Copper catalysts are effective in mediating the coupling of aryl halides with various nucleophiles, including N-nucleophiles. mdpi.com For instance, a simple and efficient copper-catalyzed method for synthesizing 2,4-disubstituted imidazolones from 2-bromo-3-alkylacrylic acids and amidines has been developed, highlighting the utility of copper in C-N bond formation. organic-chemistry.org This reaction proceeds under mild conditions without the need for additional ligands, using Cu₂O as the catalyst and Cs₂CO₃ as the base in DMF. organic-chemistry.org

In the realm of carbonylation, copper has been used to catalyze the 1,2-dicarbonylative cyclization of 4-aryl-1-butenes with unactivated alkyl bromides. nih.gov This process involves the insertion of two molecules of carbon monoxide to form four new C-C bonds and a new ring structure, yielding α-tetralones and 2,3-dihydroquinolin-4-ones. nih.gov This demonstrates copper's capability to facilitate complex transformations involving carbon monoxide.

Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of diverse heterocyclic compounds. beilstein-journals.org For example, the reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles in the presence of copper sulfate (B86663) affords various spirotetrahydrocarbazoles. beilstein-journals.org Another application is the copper-catalyzed coupling of benzyl bromide with sulfonyl hydrazide to synthesize sulfone compounds, using CuI as the catalyst and TBHP as the oxidant. ynu.edu.cn

These examples underscore the versatility of copper catalysis in organic synthesis. The principles governing these reactions, such as oxidative addition and reductive elimination, are analogous to those in palladium-catalyzed processes, though the specific mechanisms and catalyst behavior may differ. organic-chemistry.org The reactivity of benzyl bromides in these systems suggests that this compound would be a suitable substrate for similar copper-catalyzed carbonylation and coupling reactions.

Transition Metal-Catalyzed Coupling Reactions in Macrocycle Synthesis

The synthesis of macrocycles often employs transition metal-catalyzed C-C bond-forming reactions as a key strategy. mdpi.com Palladium and ruthenium are among the most utilized metals for these transformations. uniurb.itrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently used for macrocyclization. mdpi.comacs.org These reactions can be performed at high concentrations (≥0.2 M), which is advantageous for industrial applications. acs.org For example, a Sonogashira macrocyclization was used in the total synthesis of penarolide sulfate A₁, achieving cyclization of a 30-membered macrocycle in good yield. acs.org The intramolecular Suzuki-Miyaura coupling of peptide backbones containing both a halogenated and a boronylated amino acid residue is another powerful approach to cyclic peptides. mdpi.com

Ruthenium-catalyzed ring-closing metathesis (RCM) is another prominent method for macrocycle synthesis and has found industrial applications. uniurb.it More recently, rhodium-catalyzed intramolecular C-H activation has emerged as a strategy for the synthesis of polyketide macrocycles. mdpi.com

In the context of peptide macrocyclization, transition metal catalysis offers a diverse toolbox. rsc.org Modern approaches have moved beyond classic cross-coupling to include oxidative C-H activation, heteroatom alkylation, and annulation processes. rsc.org For instance, palladium(II)-catalyzed intramolecular C(sp²)-H bond olefination has been used to create macrocycles with aryl-alkene cross-links. mdpi.com

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in macrocyclization. The development of robust catalysts that can operate under mild conditions and tolerate a wide range of functional groups is an ongoing area of research. acs.org

Diazo Compound C–C Bond Insertion Reactions

The formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of electron-rich benzyl bromide derivatives represents a novel and powerful method for C-C bond formation and the creation of benzylic quaternary centers. nih.govnih.gov This transformation is typically catalyzed by a Lewis acid, such as SnBr₄. nih.gov

The reaction proceeds through a homologation mechanism involving the intermediacy of a phenonium ion. nih.govnih.gov The initial step is a rate-determining Sₙ1 reaction, where the benzyl bromide forms a stabilized benzylic carbocation. nih.gov This carbocation then reacts with the diazo compound. A subsequent cascade of cationic intermediates, including the formation and rearrangement of a phenonium ion, leads to the final product, which retains an alkyl bromide functional group amenable to further derivatization. nih.gov

Computational analysis has provided significant insight into the reaction mechanism, particularly the selectivity-determining steps. nih.gov The reaction is highly exergonic after the initial C-C bond formation. nih.gov

This methodology has been successfully applied to various electron-rich benzyl bromides and diazo compounds bearing electron-withdrawing groups. nih.gov The resulting products, containing a quaternary center and a bromine atom, can be further functionalized. For example, the bromide can be displaced by nucleophiles like azide, 1,2,4-triazole, or cyanide to generate diverse and medicinally relevant scaffolds. nih.gov

The use of diazo compounds in synthesis is well-established, with applications in carbene formation, cyclopropanation, and C-H insertion reactions. longdom.orgresearchgate.net Metal catalysts, particularly rhodium, are often employed to facilitate these transformations. longdom.orgdicp.ac.cn The Lewis acid-catalyzed C-C bond insertion into benzyl bromides provides a valuable, metal-free alternative for constructing complex molecular architectures. nih.gov

Stability Considerations in Synthetic Pathways

The stability of reagents and intermediates is a critical factor in the design and execution of synthetic pathways. Benzyl protecting groups, such as the p-methoxybenzyl (PMB) ether, are widely used in organic synthesis due to their general stability under many reaction conditions and the multiple methods available for their cleavage. nih.govorganic-chemistry.org The stability of the tert-butyloxycarbonyl (Boc) protecting group is also well-documented; it is stable to heat, bases, and oxidation but is readily cleaved by strong acids. researchgate.net

In the context of this compound, the butoxy group is generally stable under the conditions of many transition metal-catalyzed reactions. However, the benzyl bromide moiety itself is reactive and serves as the electrophilic partner in coupling and substitution reactions. The stability of this bond is a key factor in its reactivity profile.

Protecting groups can sometimes become a liability if they decompose unexpectedly or contribute to the instability of intermediates. nih.gov For example, in the synthesis of complex molecules, the choice of protecting group strategy is crucial to avoid unwanted side reactions. libretexts.org The 4-methoxybenzyl (PMB) ester, for instance, is stable under conditions where other esters might be cleaved, but it can be removed selectively under acidic or oxidative conditions. nih.gov

The stability of intermediates also plays a crucial role in determining reaction outcomes. In electrophilic additions to conjugated dienes, the formation of a stable allylic carbocation intermediate influences the product distribution. libretexts.org Similarly, in the diazo C-C insertion reaction, the stability of the intermediate phenonium ion is a key feature of the reaction mechanism. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.orglibretexts.org A kinetically controlled reaction yields the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.org In contrast, a thermodynamically controlled reaction produces the most stable product, which may not be the one that forms the quickest. libretexts.org Reaction conditions, particularly temperature, can often be adjusted to favor one product over the other. libretexts.org

An understanding of the relationship between kinetics and thermodynamics is essential for predicting and controlling the products of a reaction. ulb.ac.beroutledge.com While thermodynamics provides information about the equilibrium position of a reaction, kinetics describes the rate at which that equilibrium is approached. ulb.ac.benih.gov

Activation Parameters and Energy Barriers

The rate of a chemical reaction is determined by its activation energy (Ea), which is the minimum energy required for the reactants to transform into products. ulb.ac.be A lower activation energy leads to a faster reaction rate. libretexts.org

In the context of the diazo C-C bond insertion into benzyl bromides, computational studies have shown that the initial Sₙ1 step, the formation of the benzylic carbocation, is the rate-determining step. nih.gov The energy barrier for this step is lower for electron-rich benzyl bromides, which is consistent with the formation of a more stabilized carbocation intermediate. nih.gov

For nucleophilic substitution reactions of benzyl halides, the nature of the electrophile and nucleophile, as well as the solvent, can significantly influence the activation energy. uou.ac.in For example, the electron-withdrawing trifluoroacetyl group on a benzyl bromide activates the benzylic position for Sₙ2 reactions by stabilizing the transition state.

Applications in Advanced Materials Science

Liquid Crystalline Systems and Mesophase Development

The incorporation of the 4-n-butoxybenzyl moiety into molecular structures has been explored for the development of liquid crystalline materials. The butoxy tail provides the necessary flexibility, while the rigid benzyl (B1604629) core contributes to the mesogenic character, influencing the formation and stability of various mesophases.

Precursors for the Synthesis of Liquid Crystal Monomers and Polymers

4-n-butoxybenzyl bromide serves as a key precursor in the synthesis of liquid crystal monomers. A common synthetic route involves the Williamson ether synthesis, where this compound is reacted with a phenolic compound, such as methyl 4-hydroxybenzoate, to form a mesogenic core. The resulting ester can then be further modified, for instance, by hydrolysis of the methyl ester to a carboxylic acid, which can then be reacted with other molecules to build more complex liquid crystal structures.

These monomers, containing the 4-n-butoxybenzyl group, can undergo polymerization to form side-chain liquid crystalline polymers (SCLCPs). In these polymers, the mesogenic units are attached as side chains to a flexible polymer backbone. The presence of the butoxybenzyl group influences the thermal behavior and the type of liquid crystalline phases observed in the resulting polymers. For instance, side-chain liquid crystalline polysiloxanes containing 4-(4-butoxybenzyloxy)-4′-allyloxybiphenyl mesogenic units have been synthesized, demonstrating the utility of the butoxybenzyl moiety in creating polymeric liquid crystals. bit.edu.cn

Table 1: Synthesis of a Liquid Crystal Precursor using this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methyl 4-hydroxybenzoate | Methyl 4-(4-n-butoxybenzyloxy)benzoate | Williamson Ether Synthesis |

Integration into Patterned Liquid Crystal Polymer Thin Films for Optoelectronic Applications

While direct research on the integration of this compound into patterned liquid crystal polymer thin films is not extensively documented in the reviewed literature, the resulting polymers from monomers containing the 4-butoxybenzyl moiety have potential applications in optoelectronics. Liquid crystalline polymers are utilized in various optoelectronic devices, including displays, sensors, and optical films. mdpi.comnih.gov The ability to pattern the alignment of liquid crystal molecules within a polymer thin film is crucial for these applications. Techniques such as photoalignment can be used to control the director of the liquid crystal mesogens, leading to the fabrication of films with specific optical properties. The incorporation of the 4-butoxybenzyl group can influence the birefringence and other optical characteristics of these films.

Investigation of Structure-Property Relationships in Liquid Crystals

The systematic variation of molecular structure is key to understanding and controlling the properties of liquid crystals. The 4-n-butoxybenzyl group plays a role in these investigations by allowing researchers to study the effect of a moderately long, flexible alkoxy chain on the mesophase behavior. By comparing the transition temperatures and phase types of liquid crystals containing the 4-n-butoxybenzyl moiety with analogues having shorter or longer alkyl chains, or different substituents on the benzyl ring, valuable insights into structure-property relationships can be gained. These studies are fundamental for the rational design of new liquid crystalline materials with desired characteristics for specific applications. researchgate.netdtic.milacs.org

Polymer Science and Functional Macromolecules

In the realm of polymer science, this compound's reactive nature makes it a candidate for use in the synthesis of functional polymers through controlled radical polymerization techniques.

Synthesis of Functional Monomers

This compound can be utilized to synthesize functional monomers for subsequent polymerization. For example, it can be reacted with a molecule containing a polymerizable group, such as an acrylate or methacrylate, to introduce the 4-n-butoxybenzyl functionality. This can be achieved by reacting 4-n-butoxybenzyl alcohol (which can be synthesized from the bromide) with acryloyl chloride or methacryloyl chloride. The resulting monomer, 4-n-butoxybenzyl (meth)acrylate, can then be polymerized to yield a polymer with pending 4-n-butoxybenzyl groups. These side groups can impart specific properties to the polymer, such as hydrophobicity and potentially liquid crystalline behavior.

Table 2: Hypothetical Synthesis of a Functional Monomer

| Starting Material | Reagent | Product |

| 4-n-butoxybenzyl alcohol | Acryloyl Chloride | 4-n-butoxybenzyl acrylate |

| 4-n-butoxybenzyl alcohol | Methacryloyl Chloride | 4-n-butoxybenzyl methacrylate |

Role as Initiators and Chain Transfer Agents in Controlled Radical Polymerizations

Benzyl bromide derivatives are known to be effective initiators for Atom Transfer Radical Polymerization (ATRP), a widely used controlled radical polymerization technique. cmu.edulibretexts.orgyoutube.com The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a suitable transition metal catalyst, such as a copper(I) complex, to generate a benzyl radical that can initiate polymerization. The presence of the butoxy group on the aromatic ring can influence the electronic properties of the benzyl radical and thus the initiation efficiency and control over the polymerization. This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities, with the 4-n-butoxybenzyl group at the α-chain end.

Furthermore, while not extensively reported, it is conceivable that this compound could be used as a precursor for the synthesis of chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. digitellinc.comkhanacademy.orgfujifilm.comresearchgate.net For instance, it could be reacted with a thiocarbonylthio compound to generate a RAFT agent with a 4-n-butoxybenzyl R-group. The choice of the R-group in a RAFT agent is crucial for controlling the polymerization of different classes of monomers.

Table 3: Potential Role of this compound in Controlled Radical Polymerization

| Polymerization Technique | Role of this compound | Resulting Polymer Feature |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | 4-n-butoxybenzyl group at the α-chain end |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Precursor for Chain Transfer Agent (CTA) | Potential for controlled polymerization of various monomers |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. These interactions drive the self-assembly of molecules into larger, well-defined architectures.

Molecules containing both aromatic and aliphatic (alkoxy) components, similar to the 4-n-butoxybenzyl group, are known to self-assemble into ordered structures, particularly on surfaces. nih.govrsc.org The assembly is governed by a balance of intermolecular forces, including π-π stacking between aromatic rings, van der Waals interactions between the alkoxy chains, and potentially hydrogen or halogen bonding depending on other functional groups present. rsc.orgresearchgate.net

For instance, studies on 4-(decyloxy)benzoic acid on gold surfaces have shown the formation of highly ordered, micrometer-sized single-layer films. nih.gov In this analogous system, the molecules form dimers through hydrogen bonds between their carboxylic acid groups, and these dimers then organize into larger structures driven by interactions between the alkyl chains. nih.gov

A molecule derived from this compound could exhibit similar behavior. The butoxy tail provides flexibility and can interdigitate with chains on adjacent molecules, while the benzyl ring can participate in aromatic interactions. By modifying the bromide to other functional groups, specific directional interactions (like hydrogen bonds) can be engineered to guide the formation of predictable supramolecular patterns, such as lamellae or columnar phases, which are characteristic of liquid crystals and other responsive materials.

Mechanically interlocked molecules, such as rotaxanes and catenanes, are architectures where two or more components are linked mechanically without a covalent bond. A researchgate.netrotaxane, for example, consists of a linear "axle" molecule threaded through a cyclic "wheel" molecule (a macrocycle), with bulky "stopper" groups at each end of the axle to prevent it from dethreading.

The synthesis of these systems often relies on "active template" reactions, where a metal catalyst held within the macrocycle promotes the final bond-forming reaction that creates or locks the axle in place. nih.gov The 4-n-butoxybenzyl group, due to its size, is a suitable candidate to function as a stopper in rotaxane synthesis.

In a typical synthesis, a precursor axle with a reactive site at one end and a temporary stopper would be threaded through a macrocycle. This compound could then be used in a coupling reaction (for example, a nickel-catalyzed cross-coupling) to attach the bulky 4-n-butoxybenzyl group, forming the second stopper and permanently locking the mechanical bond. nih.gov The choice of stopper is critical as it directly influences the stability and dynamic properties of the resulting molecular machine.

The table below shows representative yields for a rotaxane synthesis using different macrocycle sizes, illustrating how component geometry affects the efficiency of forming the mechanical bond.

| Entry | Macrocycle | Axle Precursors | Total Rotaxane Yield (%) |

|---|---|---|---|

| 1 | Small Cavity | Alkyl Bromide + Redox-Active Ester | 39 |

| 2 | Large Cavity | Alkyl Bromide + Redox-Active Ester | 56 |

Exemplary data from a Ni-catalyzed active template synthesis of researchgate.netrotaxanes. The yield of the interlocked product is influenced by the size of the macrocycle's cavity. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.gov The properties of a MOF, such as pore size, stability, and chemical functionality, are determined by the choice of the metal and the organic ligand.

This compound cannot act as a ligand for MOF synthesis directly. However, it is a valuable precursor for synthesizing functionalized ligands. The benzyl bromide group can be readily converted into common coordinating groups, such as carboxylic acids or pyridyls, through established organic reactions. For example, it could be converted to 4-n-butoxybenzyl cyanide, which can then be hydrolyzed to 4-n-butoxybenzyl carboxylic acid.

This functionalized carboxylic acid could then be used as a ligand in a solvothermal reaction with a metal salt (e.g., zinc nitrate or copper nitrate) to form a MOF. nih.govresearchgate.net The resulting framework would have its pores decorated with n-butoxy groups. These groups would make the internal surface of the MOF more hydrophobic and could influence the framework's affinity for adsorbing specific guest molecules, making it potentially useful for separations or sensing applications. The flexibility of the butoxy chain could also impart dynamic properties to the framework.

Role in Organic Synthesis and As Precursors for Bioactive Molecules

Protecting Group Chemistry in Complex Organic Syntheses

In the multistep synthesis of complex organic molecules, the temporary masking or "protection" of reactive functional groups is a critical strategy. The 4-n-butoxybenzyl (BOB) group, introduced via 4-n-butoxybenzyl bromide, serves as an effective protecting group, particularly for alcohols, by forming a 4-n-butoxybenzyl ether. This group's reactivity is analogous to the well-known p-methoxybenzyl (PMB) ether, offering stability under a variety of reaction conditions while allowing for selective removal when its protective function is no longer needed. libretexts.orgharvard.edu

The introduction of the 4-n-butoxybenzyl protecting group typically proceeds through a Williamson ether synthesis. organic-chemistry.org In this reaction, an alcohol is deprotonated by a base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with this compound in an SN2 reaction to yield the corresponding 4-n-butoxybenzyl ether. For substrates sensitive to strong bases, alternative methods using milder bases like silver oxide (Ag₂O) or acid-catalyzed reactions with an appropriate imidate can be employed. organic-chemistry.org

The cleavage of benzyl-type ethers is a well-established process, and the 4-n-butoxybenzyl group offers multiple pathways for deprotection, enhancing its versatility. organic-chemistry.orguwindsor.ca

Oxidative Cleavage: The electron-donating butoxy group at the para position makes the benzylic position susceptible to oxidation. organic-chemistry.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave the 4-n-butoxybenzyl ether, leaving other protecting groups, such as simple benzyl (B1604629) ethers, intact. harvard.eduorganic-chemistry.org This method is advantageous as it avoids the use of harsh acidic or basic conditions.

Hydrogenolysis: Like standard benzyl ethers, the 4-n-butoxybenzyl group can be removed by catalytic hydrogenolysis. organic-chemistry.orguwindsor.ca This method involves reaction with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically clean and efficient, yielding the deprotected alcohol and 4-n-butyltoluene as a byproduct. organic-chemistry.org

Acidic Cleavage: Strong acids can also effect the cleavage of benzyl ethers, although this method is less common and generally reserved for substrates that can withstand harsh acidic environments. organic-chemistry.org

The following table summarizes common conditions for the formation and cleavage of benzyl-type ethers, which are applicable to the 4-n-butoxybenzyl group.

| Transformation | Reagents and Conditions | Comments |

| Protection (Ether Formation) | 1. NaH, THF2. This compound | Standard Williamson ether synthesis for most alcohols. organic-chemistry.org |

| Protection (Ether Formation) | Ag₂O, this compound | Milder conditions, useful for selective protection. organic-chemistry.org |

| Deprotection (Oxidative) | DDQ, CH₂Cl₂/H₂O | Selective for p-alkoxybenzyl ethers over unsubstituted benzyl ethers. harvard.eduorganic-chemistry.org |

| Deprotection (Hydrogenolysis) | H₂, Pd/C, EtOH or EtOAc | General method, but may affect other reducible functional groups (e.g., alkenes, alkynes). organic-chemistry.orguwindsor.ca |

| Deprotection (Reductive) | NaCNBH₃, BF₃·OEt₂ | Reductively cleaves the ether to the alcohol and 4-methylanisole (B47524) (by analogy from PMB ethers). acs.org |

The true power of a protecting group lies in its ability to be removed selectively in the presence of other protecting groups, a concept known as orthogonality. uchicago.edu The 4-n-butoxybenzyl group excels in this regard due to its unique cleavage conditions compared to other common alcohol protecting groups.

For example, a molecule containing both a 4-n-butoxybenzyl ether and a silyl (B83357) ether (e.g., TBDMS) can be selectively deprotected. The silyl ether can be removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) without affecting the 4-n-butoxybenzyl ether. uwindsor.ca Conversely, the 4-n-butoxybenzyl ether can be cleaved oxidatively with DDQ, leaving the silyl ether untouched. harvard.edu This orthogonality allows for precise, stepwise manipulation of multifunctional molecules.

Similarly, the 4-n-butoxybenzyl group can be removed while leaving a standard benzyl (Bn) group intact. The oxidative cleavage with DDQ is highly selective for the electron-rich 4-n-butoxybenzyl system. harvard.eduorganic-chemistry.org This allows chemists to differentiate between two different types of benzyl ethers within the same molecule, a valuable tactic in complex synthesis.

| Protecting Group 1 | Protecting Group 2 | Reagent for Selective Cleavage of Group 1 | Effect on Group 2 |

| 4-n-Butoxybenzyl (BOB) Ether | Benzyl (Bn) Ether | DDQ | Stable harvard.eduorganic-chemistry.org |

| 4-n-Butoxybenzyl (BOB) Ether | tert-Butyldimethylsilyl (TBDMS) Ether | DDQ | Stable |

| TBDMS Ether | 4-n-Butoxybenzyl (BOB) Ether | TBAF | Stable uwindsor.ca |

| Benzyl (Bn) Ester | 4-n-Butoxybenzyl (BOB) Ether | Base (e.g., LiOH) | Stable nih.gov |

Precursors for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. This compound is a valuable precursor for incorporating the 4-n-butoxybenzyl moiety into various heterocyclic scaffolds, thereby modifying their biological activity and physical properties.

The imidazole (B134444) ring is a core structure in many pharmaceuticals and biologically active molecules. The regiocontrolled synthesis of substituted imidazoles is crucial for developing new therapeutic agents. General synthetic strategies often involve the N-alkylation of an imidazole precursor with an appropriate halide. rsc.orgacs.org

In this context, this compound can be used as an alkylating agent to introduce the 4-n-butoxybenzyl group onto a nitrogen atom of the imidazole ring. For instance, in a multicomponent reaction to form a trisubstituted imidazole, a primary amine can be used as one of the components. If this amine is 4-n-butoxybenzylamine (which can be synthesized from the bromide), the resulting imidazole will bear the 4-n-butoxybenzyl group at the N-1 position. acs.org Alternatively, a pre-formed imidazole ring can be N-alkylated with this compound under basic conditions to yield the corresponding N-(4-n-butoxybenzyl)imidazole. The choice of reaction conditions and the substitution pattern on the starting imidazole allows for precise control over the final position of the substituent. rsc.orgresearchgate.net

1,10-Phenanthroline (B135089) and its derivatives are known for their strong metal-chelating properties and have been extensively studied for their applications in catalysis, materials science, and medicine. Quaternization of one of the nitrogen atoms in the phenanthroline ring system leads to the formation of phenanthrolinium salts, which often exhibit enhanced biological activity.

Research has shown that reacting 1,10-phenanthroline with this compound leads to the formation of N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide. tpcj.org This specific compound has been identified as having noteworthy anti-cancer properties. tpcj.org The synthesis involves a straightforward SN2 reaction where a nitrogen atom of the phenanthroline ring acts as the nucleophile, displacing the bromide from this compound to form the quaternary ammonium (B1175870) salt. This synthetic route provides a direct method to access functionalized phenanthrolinium salts with potential therapeutic applications.

Building Blocks for Complex Molecular Architectures

Beyond its role in protecting groups and simple heterocycle synthesis, this compound is a key building block for constructing larger, more complex molecular architectures such as dendrimers and liquid crystals. The butoxy chain provides solubility and can influence the self-assembly properties of the final macromolecule.

Dendrimers are highly branched, tree-like macromolecules with well-defined structures. rsc.org Their synthesis can be achieved through divergent or convergent approaches. researchgate.netrsc.org In a convergent synthesis, branched fragments called dendrons are first synthesized and then attached to a central core. This compound can be used to functionalize the periphery of these dendrons. For example, the terminal hydroxyl groups of a dendron can be converted into 4-n-butoxybenzyl ethers. This modification imparts specific properties to the dendrimer, such as altered solubility or the ability to participate in further reactions. The butoxy groups can contribute to the formation of specific layered or block-like structures within amphiphilic dendrimers, which are molecules containing both hydrophilic and hydrophobic sections. rsc.org These complex structures have applications in drug delivery and materials science. rsc.orgCurrent time information in Bangalore, IN.

Homologation Strategies in Organic Synthesis

Homologation, the process of extending a carbon chain by a specific unit, is a cornerstone of organic synthesis. While not directly cited for this compound, the principles of homologation strategies can be applied to this compound. For instance, electron-rich benzyl bromide derivatives are known to undergo homologation through the insertion of diazo compounds into the C(sp²)–C(sp³) bond. nih.govnih.gov This type of reaction, catalyzed by a Lewis acid, results in the formation of a benzylic quaternary center and retains the alkyl bromide for further functionalization. nih.govnih.gov The butoxy group in this compound would likely influence the electronic properties of the aromatic ring, potentially modulating the reactivity and outcome of such homologation reactions.

These strategies allow for the conversion of carbonyls into (n+1)-halomethyl-alkanes, demonstrating flexibility with various carbenoids. acs.org The general method for homologating aldehydes to benzylic ketones involves the in situ generation of aryldiazomethanes. researchgate.net

Modular Platforms for Fragment Elaboration in Drug Discovery

Fragment-based drug discovery (FBDD) has gained prominence as an efficient method for identifying lead compounds. nih.govwikipedia.orgopenaccessjournals.com This approach involves screening small, low-molecular-weight fragments that bind weakly to a biological target. nih.govwikipedia.org These initial hits are then optimized and "grown" into more potent molecules. nih.gov Brominated fragments, such as this compound, are particularly valuable in crystallographic screening due to the anomalous scattering of bromine, which aids in the unequivocal identification of the fragment's binding site. nih.gov The butoxy group can explore specific pockets within a target protein, while the reactive benzyl bromide provides a handle for fragment elaboration and the development of higher affinity ligands.

Synthesis of Macrocyclic Scaffolds

Macrocycles, cyclic molecules containing large rings, are prevalent in many natural products and approved drugs. nih.gov The synthesis of these complex structures often relies on macrocyclization reactions, where a linear precursor is induced to form a ring. nih.gov Benzyl bromide derivatives are utilized in the stepwise synthesis of macrocycles, such as tetra-imidazolium macrocycles. frontiersin.org In these syntheses, bis(imidazolylmethyl)benzene precursors are alkylated with dihaloalkanes to form bis-bromoethylimidazolium bromide salts, which then react further to form the macrocyclic structure. frontiersin.org The butoxy substituent on the benzyl bromide could be incorporated to modulate the physicochemical properties of the resulting macrocycle, such as its solubility and ability to bind to specific targets. Recent advancements have enabled the synthesis of macrocycles at high concentrations and the direct cyclization of unactivated sp³ C–H bonds. acs.orgmdpi.com

Synthetic Intermediates for Bioactive Compounds

The reactivity of this compound makes it a valuable intermediate in the multi-step synthesis of various bioactive compounds. nih.gov Its ability to introduce a butoxybenzyl moiety is crucial for tailoring the properties of the final molecule.

Synthesis of Alkaloid Analogs (e.g., Tetrahydropalmatine (B600727) Precursors)

Alkaloids are a diverse group of naturally occurring chemical compounds that have a wide range of pharmacological activities. The synthesis of alkaloid analogs often involves the use of benzyl bromide derivatives to introduce specific substituents. While direct synthesis of tetrahydropalmatine precursors using this compound is not explicitly detailed in the provided context, the general synthetic strategies for related structures often employ such reagents. For instance, the synthesis of certain natural products involves the protection of hydroxyl groups as p-methoxybenzyl ethers, a reaction analogous to what could be achieved with this compound. nih.gov The butoxy group would offer a different lipophilic profile compared to the more common methoxy (B1213986) group, potentially influencing the biological activity of the resulting alkaloid analog.

Preparation of Thiosemicarbazone Derivatives for Further Complexation

Thiosemicarbazones are a class of compounds known for their diverse biological activities, which can be enhanced through complexation with metal ions. jocpr.com The synthesis of thiosemicarbazone derivatives often begins with the reaction of a thiosemicarbazide (B42300) with an appropriate aldehyde or ketone. jocpr.comchemmethod.commdpi.com While this compound itself is not a direct precursor to the thiosemicarbazone backbone, it can be used to synthesize the aldehyde component. For example, 4-n-butoxybenzaldehyde can be prepared from this compound, which can then be condensed with a thiosemicarbazide to form the desired thiosemicarbazone derivative. mdpi.comnih.gov These derivatives can then be used to form metal complexes with potential therapeutic applications. jocpr.com

| Precursor | Reagent | Product | Application |

| Thiosemicarbazide | 4-n-butoxybenzaldehyde | 4-n-butoxybenzylidene thiosemicarbazone | Intermediate for metal complexes |

| N-(4-hippuric acid)thiosemicarbazide | Various carbonyl compounds | Thiosemicarbazone derivatives | Antimicrobial agents nih.gov |

| N-(4-Methoxybenzyl) thiosemicarbazide | Aldehydes/Ketones | Thiosemicarbazone derivatives | Precursors for Ruthenium(II) complexes mdpi.com |

N-Heterocyclic Carbene-Metal Complexes as Synthetic Targets

N-heterocyclic carbenes (NHCs) have become important ligands in organometallic chemistry and catalysis. magtech.com.cn The synthesis of NHC-metal complexes often starts with the preparation of an imidazolium (B1220033) salt precursor. frontiersin.orgmagtech.com.cn Benzyl bromide derivatives are commonly used to N-alkylate imidazoles, forming the imidazolium salt. researchgate.netnih.gov For example, 1,3-bis(4-n-butoxybenzyl)imidazolium bromide could be synthesized by reacting imidazole with two equivalents of this compound. This imidazolium salt can then be deprotonated to form the free NHC, which can be complexed with various metals like silver, gold, or palladium. frontiersin.orgnih.gov The butoxy groups on the NHC ligand can influence the solubility and catalytic activity of the resulting metal complex. researchgate.net

| Imidazole Derivative | Alkylating Agent | Product (Imidazolium Salt) | Application |

| Imidazole | This compound | 1,3-bis(4-n-butoxybenzyl)imidazolium bromide | Precursor for NHC-metal complexes |

| 1-(4-ferrocenylphenyl)imidazole | 1-[(E)-2-butenyl]-3-(4-ferrocenylphenyl)imidazolium bromide | Mixed metal species | Potential catalytic applications researchgate.net |

| N-alkylated benzimidazoles | Silver(I) oxide | Silver(I) NHC complexes | Antimicrobial and antioxidant activities nih.gov |

This compound is a versatile and valuable compound in organic synthesis. Its utility spans from fundamental transformations like homologation to the construction of complex molecular architectures such as macrocycles. Furthermore, its role as a precursor in the synthesis of bioactive molecules, including alkaloid analogs, thiosemicarbazone derivatives, and N-heterocyclic carbene-metal complexes, highlights its significance in medicinal chemistry and drug discovery. The presence of the butoxy group provides a unique handle to fine-tune the physicochemical properties of the target molecules, making this compound a key intermediate for the development of novel compounds with potential therapeutic applications.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

There is no specific information available in the search results regarding the application of Density Functional Theory to 4-n-butoxybenzyl bromide.

Molecular Electrostatic Potential Surface Analysis

No studies detailing the Molecular Electrostatic Potential (MEP) surface analysis of this compound were found in the search results.

HOMO-LUMO Orbital Analysis

No research dedicated to the HOMO-LUMO orbital analysis of this compound was identified in the provided search results.

Mechanistic Pathway Elucidation and Transition State Analysis

Calculation of Activation Parameters and Free Energy Profiles

Information regarding the calculation of activation parameters or free energy profiles for reactions involving this compound is not available in the search results.

Characterization of Intermediates and Transition State Structures

No literature was found that characterizes the intermediates or transition state structures for reactions involving this compound.

Structure-Reactivity Relationship Modeling

Computational chemistry provides powerful tools for understanding the relationship between the molecular structure of a compound and its chemical reactivity. For this compound, structure-reactivity relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis, helps in predicting its behavior in chemical reactions, particularly nucleophilic substitution reactions which are characteristic of benzyl (B1604629) halides.

The reactivity of benzyl bromides is significantly influenced by the nature and position of substituents on the aromatic ring. The para-substituted n-butoxy group in this compound plays a crucial role in determining its reactivity. This is primarily due to its electronic effects, which can be quantified and modeled.

Electronic Effects and Hammett Correlations

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.com It relates the reaction rate constants (k) or equilibrium constants (K) of a series of reactions with substituted aromatic compounds to the constants for the unsubstituted parent compound. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituents. dalalinstitute.com

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). dalalinstitute.com

For reactions involving the formation of a positive charge at the benzylic carbon in the transition state, such as in an Sₙ1-type mechanism, electron-donating substituents like the n-butoxy group are expected to accelerate the reaction rate. nih.govkoreascience.kr This is because the substituent can delocalize the positive charge, thus stabilizing the transition state and lowering the activation energy. The Hammett plot for such reactions typically shows a large negative ρ value, indicating a high sensitivity to substituent effects and the development of positive charge at the benzylic center in the rate-determining step. dalalinstitute.com

| Substituent (para-) | σₚ | Electronic Effect |

|---|---|---|

| -H | 0.00 | Neutral (Reference) |

| -OCH₃ | -0.27 | Electron-donating |

| -OC₄H₉ (n-butoxy) | -0.32 | Electron-donating |

| -CH₃ | -0.17 | Electron-donating |

| -Br | +0.23 | Electron-withdrawing |

| -NO₂ | +0.78 | Strongly electron-withdrawing |

Data is compiled from established sources in physical organic chemistry.

Computational Modeling of Reaction Mechanisms

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for investigating reaction mechanisms and predicting reactivity. rsc.org For benzyl bromide derivatives, DFT studies can elucidate the potential energy surfaces of reactions, characterizing the structures and energies of reactants, transition states, and products.

Studies on structurally similar compounds, such as 4-methoxybenzyl bromide, provide significant insight into the likely reactivity of this compound. nih.gov Computational analyses of the reaction of electron-rich benzyl bromides often reveal a preference for an Sₙ1-type mechanism over an Sₙ2 mechanism. nih.gov The rate-determining step in these reactions is the formation of a benzylic carbocation intermediate, which is significantly stabilized by the para-alkoxy substituent. nih.gov

| Compound | Para-Substituent | Calculated Activation Energy (ΔG‡) (kcal/mol) | Nature of Transition State |

|---|---|---|---|

| Benzyl bromide | -H | Higher | Less stabilized carbocationic character |

| 4-Methoxybenzyl bromide | -OCH₃ | Lower | Stabilized carbocationic character nih.gov |

| This compound | -OC₄H₉ | Predicted to be low | Predicted to have highly stabilized carbocationic character |

| 4-Nitrobenzyl bromide | -NO₂ | Significantly higher | Destabilized carbocationic character |

This table is illustrative and based on established principles of physical organic chemistry and findings from studies on analogous compounds. nih.govresearchgate.net

The modeling of the structure-reactivity relationship for this compound, therefore, integrates empirical correlations like the Hammett equation with high-level computational methods. This dual approach confirms that the para-n-butoxy group strongly activates the benzylic position towards nucleophilic substitution, proceeding through a mechanism with significant carbocationic character.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of benzyl (B1604629) bromides, including 4-n-butoxybenzyl bromide, often faces challenges related to selectivity and reaction efficiency. A significant future research direction lies in the development of advanced catalytic systems to overcome these limitations. Phase-transfer catalysis (PTC) represents a particularly promising frontier. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), which can increase reaction rates, improve yields, and allow for milder reaction conditions. Current time information in Vanderburgh County, US.rsc.org

Future investigations will likely focus on screening and designing novel phase-transfer catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, for the synthesis of this compound. rsc.org The goal is to identify catalysts that offer superior performance in terms of yield, purity of the product, and reduction of side-product formation. Research into C2-symmetric chiral phase-transfer catalysts could also open pathways for asymmetric synthesis where applicable. Current time information in Vanderburgh County, US. Moreover, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture, aligns with the goals of process simplification and catalyst recycling. organic-chemistry.org

| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |

| Quaternary Ammonium Salts | High efficiency, availability, useful in green chemistry by enabling the use of water. rsc.org | Screening of catalysts with varied alkyl chain lengths (e.g., tetra-n-butylammonium bromide) for optimal performance. rsc.org |

| Quaternary Phosphonium Salts | Higher thermal stability compared to ammonium salts, allowing for a broader range of reaction temperatures. rsc.org | Development of phosphonium-based catalysts (e.g., hexadecyltributylphosphonium bromide) for high-temperature applications. rsc.org |

| Crown Ethers & Polyethylene Glycols | Ability to solubilize inorganic reagents in organic phases, potentially improving reaction rates. rsc.org | Exploring their efficacy in solid-liquid phase transfer catalysis for the synthesis of related ethers and other derivatives. Current time information in Vanderburgh County, US. |

| Pincer Catalysts | High efficiency in hydrogenation and dehydrogenation reactions, which can be applied to coupling reactions. acs.org | Investigating ruthenium-based pincer complexes for novel synthetic routes involving 4-n-butoxybenzyl alcohol as a precursor. acs.org |

Integration with Automated Synthesis and Self-Driving Laboratories

The integration of automation and artificial intelligence is set to revolutionize chemical synthesis. Future production of this compound could significantly benefit from automated continuous flow chemistry platforms and self-driving laboratories. sheffield.ac.ukacs.org Flow chemistry, where reactants are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. acs.orgbeilstein-journals.org For photochemical reactions like benzylic bromination, flow reactors ensure uniform irradiation, which is difficult to achieve in large batches. rsc.orgacs.org

Self-driving laboratories take this a step further by combining automated experimental platforms with machine learning algorithms. sheffield.ac.ukacs.orgchemrxiv.org These systems can autonomously plan and execute experiments, analyze the results in real-time, and use the data to decide the next set of experimental conditions to optimize a reaction. sheffield.ac.uknih.gov This approach can dramatically accelerate the discovery of optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, while minimizing waste and human error. sheffield.ac.ukkit.edu

| Technology | Application to this compound Synthesis | Anticipated Benefits |

| Continuous Flow Chemistry | Photochemical bromination of 4-n-butoxytoluene using a flow reactor. rsc.orgapolloscientific.co.uk | Increased safety, higher throughput (potential for kg-scale production), reduced waste, and improved product consistency. rsc.orgacs.org |

| Automated Synthesis Platforms | Use of automated synthesizers with pre-filled reagent cartridges for rapid library synthesis of derivatives. sigmaaldrich.comorganic-chemistry.org | High-throughput screening of reaction conditions, rapid synthesis of analogues for research purposes. nikyang.combeilstein-journals.org |

| Self-Driving Laboratories | Closed-loop optimization of the entire synthetic process using AI and real-time analytics. sheffield.ac.uknih.gov | Accelerated process development, discovery of novel reaction pathways, and generation of high-quality, reproducible data. acs.orgkit.edu |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced in-situ characterization techniques are emerging as powerful tools for real-time reaction monitoring. For the synthesis of this compound, techniques like in-line Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and UV-Vis spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without the need for manual sampling. beilstein-journals.orgbeilstein-journals.org

For instance, in-situ NMR has been used to elucidate the reaction mechanisms of benzylic photobromination. researchgate.net This real-time data allows for precise control over reaction parameters, ensuring optimal conversion and minimizing the formation of impurities like di-brominated species. researchgate.net Similarly, X-ray absorption spectroscopy (XAS) can track the evolution of brominated species during a reaction, offering insights that are inaccessible with conventional methods. nih.gov The application of these techniques will enable a more robust and efficient manufacturing process for this compound.

Exploration in Novel Functional Materials Beyond Established Applications

While this compound is a useful synthetic intermediate, future research is poised to explore its direct or indirect role in the creation of novel functional materials. The combination of the flexible butoxy group and the reactive benzyl bromide moiety makes it an interesting building block for materials science.

One promising area is in the field of liquid crystals. u-tokyo.ac.jp The molecular structure of derivatives of this compound could be tailored to exhibit mesomorphic properties. Laterally substituted Schiff base/ester derivatives, for example, are known to form liquid crystalline phases, and the size and polarity of substituents play a key role. mdpi.com The butoxy group could provide the necessary flexibility for the formation of such phases.

Furthermore, the benzyl bromide group is an excellent anchor for grafting molecules onto surfaces or for initiating polymerization reactions. This could be exploited to create functionalized polymers or to modify the surface of materials like graphene, thereby expanding their applications. eurekalert.orgacs.org For example, the reaction of benzyl bromide with pyridyl-functionalized graphene has been demonstrated as a method for sequential functionalization. eurekalert.org Research into chain-end-functionalized polymers using initiators derived from benzyl bromides is another active field. researchgate.net

Strategies for Enhanced Sustainability in Synthetic Processes

Green chemistry principles are increasingly guiding the development of new synthetic methods. core.ac.uk Future research on the synthesis of this compound will undoubtedly focus on enhancing its sustainability. Key strategies include the use of safer reagents, the reduction or elimination of hazardous solvents, and the development of biocatalytic routes.

Instead of using molecular bromine, which is highly hazardous, in-situ generation of bromine from safer sources like hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂) is a greener alternative. rsc.orgnih.gov Performing reactions under solvent-free conditions, perhaps assisted by ultrasound, is another effective strategy to reduce environmental impact. rsc.org

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. rsc.org The directed evolution of enzymes, such as halide methyltransferases and haloperoxidases, could lead to biocatalysts capable of synthesizing this compound or its precursors with high efficiency and selectivity under mild, aqueous conditions. nih.govrsc.orgwhiterose.ac.uk These enzymatic methods avoid the use of harsh reagents and can significantly reduce waste generation. acs.org

常见问题

Basic Questions

Q. What are the recommended safety protocols when handling 4-n-butoxybenzyl bromide in laboratory settings?

- Methodological Answer : Handling requires strict adherence to hazard controls. Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact . Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent hydrolysis or decomposition. Emergency procedures for spills include neutralizing with sodium bicarbonate and using absorbent materials .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis typically involves bromination of 4-n-butoxybenzyl alcohol using reagents like PBr₃ or HBr in anhydrous conditions. Alternative routes include nucleophilic substitution of 4-n-butoxybenzyl chloride with KBr under phase-transfer catalysis . Reaction optimization requires moisture-free environments and temperature control (0–25°C) to minimize side products .

Q. What analytical techniques are most effective for characterizing purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via GC (>98% by GC analysis for analogous bromides ). Structural confirmation uses ¹H/¹³C NMR (e.g., benzyl bromide protons at δ 4.5–5.0 ppm) and FT-IR (C-Br stretch ~550 cm⁻¹). Melting point consistency (compare literature values) and elemental analysis further validate integrity .

Q. What are the critical parameters for storing this compound to prevent decomposition?

- Methodological Answer : Store in amber glass under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture or light, which accelerate hydrolysis. Use desiccants in storage containers and monitor for discoloration or precipitate formation, indicative of degradation .

Advanced Research Questions